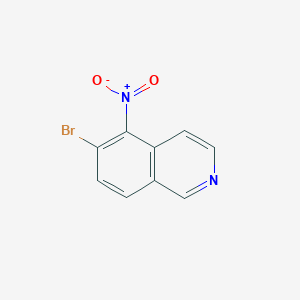

6-Bromo-5-nitroisoquinoline

CAS No.: 850197-72-7

Cat. No.: VC3355129

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850197-72-7 |

|---|---|

| Molecular Formula | C9H5BrN2O2 |

| Molecular Weight | 253.05 g/mol |

| IUPAC Name | 6-bromo-5-nitroisoquinoline |

| Standard InChI | InChI=1S/C9H5BrN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H |

| Standard InChI Key | COTVYJVDXKFNRB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br |

| Canonical SMILES | C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Characteristics

6-Bromo-5-nitroisoquinoline is a substituted isoquinoline derivative featuring a bromine atom at position 6 and a nitro group at position 5 of the isoquinoline ring system . The compound is officially registered in chemical databases with specific identifiers that facilitate its tracking and documentation in scientific literature.

Identification Parameters

The compound is uniquely identified through several standardized chemical nomenclature systems and identifiers, as detailed in Table 1.

Table 1: Chemical Identification Data for 6-Bromo-5-nitroisoquinoline

| Parameter | Value |

|---|---|

| IUPAC Name | 6-Bromo-5-nitroisoquinoline |

| CAS Registry Number | 850197-72-7 |

| PubChem CID | 34176644 |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| Database Entry Created | 2009-05-29 |

| Last Modified | 2025-04-05 |

The compound is also known by several synonyms including "6-Bromo-5-nitro-isoquinoline" and "6-bromanyl-5-nitro-isoquinoline," which may appear in various chemical catalogs and research publications .

Structural Features

6-Bromo-5-nitroisoquinoline possesses a heterocyclic structure based on the isoquinoline scaffold, which consists of a benzene ring fused to a pyridine ring. The molecule's distinctive features include:

-

A bromine substituent at the C-6 position, which introduces electronic effects and provides a reactive site for potential synthetic modifications

-

A nitro group at the C-5 position, which significantly affects the electronic distribution within the aromatic system

-

The nitrogen atom in the pyridine ring, which contributes to the compound's basic properties and potential for coordination chemistry

This structural arrangement creates a highly functionalized heterocyclic system with distinct chemical and electronic properties that influence its reactivity patterns and potential applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Bromo-5-nitroisoquinoline is essential for predicting its behavior in various environments and applications. These properties provide insight into its handling requirements, stability, and potential reactivity.

Physical Properties

6-Bromo-5-nitroisoquinoline exhibits specific physical characteristics that are important for its identification and application. Based on available data, the physical properties of the compound are summarized in Table 2.

Table 2: Physical Properties of 6-Bromo-5-nitroisoquinoline

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Density | 1.747 g/cm³ | Computed |

| Boiling Point | 356.1°C at 760 mmHg | Computed |

| Flash Point | 169.2°C | Computed |

| Polar Surface Area (PSA) | 58.71000 | Computed |

| LogP | 3.42870 | Computed |

The relatively high boiling point suggests strong intermolecular forces, likely due to the presence of the nitro group and bromine atom which contribute to dipole-dipole interactions and potential hydrogen bonding capabilities . The LogP value of 3.42870 indicates moderate lipophilicity, suggesting potential membrane permeability that may be relevant for biological applications.

Chemical Properties

The chemical behavior of 6-Bromo-5-nitroisoquinoline is influenced by its structural features:

-

The bromine substituent at position 6 serves as a potential site for substitution reactions, particularly metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.

-

The nitro group at position 5 is strongly electron-withdrawing, activating the ring system toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution.

-

The nitrogen atom in the isoquinoline ring contributes to the compound's basic properties and provides a site for protonation or alkylation.

These chemical properties make 6-Bromo-5-nitroisoquinoline a versatile building block for further chemical transformations and derivatization .

| Supplier | Catalog Number | Package Size | Price (EUR) | Purity |

|---|---|---|---|---|

| CymitQuimica | IN-DA004TDW | 250 mg | €29.00 | Not specified |

| CymitQuimica | IN-DA004TDW | 1 g | €52.00 | Not specified |

| CymitQuimica | IN-DA004TDW | 5 g | €160.00 | Not specified |

| CymitQuimica | IN-DA004TDW | 25 g | €543.00 | Not specified |

| Aladdin Scientific | ALA-B195300-1g | 1 g | Not specified | Min 97% |

This commercial availability in various quantities indicates that the compound is produced at a scale sufficient to support research applications .

Related Compounds and Structural Analogs

To better understand 6-Bromo-5-nitroisoquinoline within the broader context of similar chemical entities, it is valuable to examine related compounds and structural analogs.

Direct Structural Analogs

The search results provide information about at least one direct structural analog of 6-Bromo-5-nitroisoquinoline:

6-Bromo-1-chloro-5-nitroisoquinoline:

-

CAS Number: 1368066-73-2

-

Molecular Formula: C₉H₄BrClN₂O₂

-

Molecular Weight: 287.50 g/mol

-

Structure: Contains an additional chlorine atom at position 1 of the isoquinoline ring

This analog represents a more highly functionalized derivative with potentially different reactivity patterns and applications. The addition of a chlorine atom at position 1 would likely alter the electronic distribution within the molecule and provide an additional site for potential synthetic modifications.

Other Isoquinoline Derivatives

The patent information in search result mentions other brominated isoquinoline derivatives, including:

-

5-Bromoisoquinoline

-

5-Bromo-8-nitroisoquinoline

These related compounds differ in the positions of the bromine and nitro substituents, which would result in distinct electronic and steric properties. Such structural variations are important in structure-activity relationship studies when investigating the biological activities of these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume